6-(4-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-(4-Bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core substituted with a 4-bromobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the 4-bromobenzenesulfonyl group. The key steps include:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and diketones.
Introduction of the 4-Bromobenzenesulfonyl Group: This step often involves the reaction of the pyrrolo[3,4-d]pyrimidine core with 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reactions. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-(4-Bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Material Science: The compound can be used in the synthesis of advanced materials with unique electronic properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 6-(4-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit enzymes involved in cell proliferation and survival. The compound can bind to active sites of these enzymes, blocking their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl Chloride: Used as a precursor in the synthesis of various sulfonyl compounds.
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features.
Uniqueness
6-(4-Bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(4-bromophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2S/c13-10-1-3-11(4-2-10)19(17,18)16-6-9-5-14-8-15-12(9)7-16/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAPFLJNUXBKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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